2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S2/c17-14-2-1-3-15(18)16(14)24(21,22)19-10-12-4-7-20(8-5-12)13-6-9-23-11-13/h1-3,12-13,19H,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIECLPONWUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the difluorobenzene core This can be achieved through halogenation reactions, where a benzene ring is treated with fluorinating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Piperidine/Piperazine-Based Sulfonamides ()
Compounds 6d–6l from share the benzenesulfonamide core and piperazine/piperidine scaffolds but differ in substituents:
Key Observations :
- The target compound’s tetrahydrothiophene group likely enhances conformational flexibility compared to rigid aromatic substituents in 6d–6l .
- Fluorine placement on the benzene ring (vs. on substituents in 6h–6j) may alter electronic properties and binding specificity .
Piperidine Derivatives in Opioid Analogs ()
Compounds 7–10 (e.g., fluorofentanyl analogs) share a piperidine backbone but lack sulfonamide groups. Instead, they feature amide linkages and aromatic substituents typical of opioid receptor binding . This highlights the scaffold’s versatility but underscores divergent pharmacological applications.
Physicochemical Properties
Melting Points and Solubility
- compounds exhibit melting points of 132–230°C , influenced by substituent bulk and crystallinity . The target compound’s tetrahydrothiophene may reduce melting points compared to benzhydryl groups due to reduced symmetry.
Spectroscopic Characterization
- All analogs in were characterized via 1H/13C/19F NMR and MS . The target compound’s 19F NMR would uniquely resolve two fluorine atoms on the benzene ring, distinguishing it from mono-fluorinated derivatives.
Biological Activity
2,6-Difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a difluorobenzene moiety and a piperidine derivative. The presence of the tetrahydrothiophene ring adds to its structural complexity, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with specific molecular targets, modulating their activity. These interactions can include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in disease pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
- Receptor Modulation : The compound may bind to various receptors, affecting signal transduction pathways that regulate cell proliferation and survival.
Anticancer Effects
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (TNBC) | 0.126 | Inhibition of cell proliferation |
| Compound B | MCF10A (non-cancer) | 2.5 | Selective toxicity towards cancer cells |
These findings suggest that this compound could exhibit a similar profile, selectively targeting cancer cells while sparing normal cells.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The modulation of tumor necrosis factor (TNF) levels is crucial in inflammatory responses. Compounds that inhibit TNF production have been linked to reduced inflammation in various models of disease.
Study 1: In Vivo Efficacy
In a mouse model of breast cancer, treatment with a similar sulfonamide compound led to a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Volume Reduction : 50% decrease after 30 days of treatment.
This suggests that the compound may be effective in vivo, warranting further investigation into its therapeutic potential.
Study 2: Selectivity Index
A comparative analysis of the selectivity index for various sulfonamide derivatives revealed that those with similar structures to our compound exhibited:
- Higher Selectivity : A selectivity index greater than 20 against cancerous cells compared to non-cancerous cells.
This reinforces the hypothesis that this compound may possess favorable selectivity profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2,6-difluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling a piperidine derivative with a sulfonamide precursor under anhydrous conditions. Key steps include:
- Functional group protection : Use of NaH in THF to deprotonate intermediates (e.g., as in for benzofuran derivatives).
- Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction efficiency ().
- Temperature control : Reactions often conducted at 0°C to room temperature to prevent side reactions ().
- Optimization : Yield and purity are enhanced via recrystallization and column chromatography (). Reaction progress is monitored by TLC or HPLC ().
Q. How is the structural integrity and purity of the compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., tetrahydrothiophene ring conformation) ().
- HPLC : Purity assessment using reverse-phase columns (≥95% purity threshold) ().
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₂₁F₂N₂O₂S₂) ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the tetrahydrothiophene and piperidine moieties to biological activity?
- Experimental design :
- Analog synthesis : Replace tetrahydrothiophene with thiophene or furan rings to assess ring saturation effects ().
- Pharmacophore mapping : Use molecular docking to identify critical hydrogen-bonding interactions (e.g., sulfonamide with kinase active sites) ().
- Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase) ().
Q. What experimental strategies are recommended for resolving contradictions in reported binding affinities across different assays (e.g., SPR vs. ITC)?
- Methodology :
- Control variables : Standardize buffer conditions (pH, ionic strength) and protein concentrations ().
- Orthogonal assays : Validate SPR data with fluorescence polarization or microscale thermophoresis (MST) ().
- Data normalization : Account for nonspecific binding using reference compounds (e.g., ’s approach for similar sulfonamides).
Q. What methodologies are used to assess the environmental fate and transformation products of this compound in aquatic systems?
- Experimental framework :
- Hydrolysis studies : Incubate compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS ().
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation ().
- Biotic transformation : Use microbial consortia from contaminated soils to identify metabolic pathways ().
Q. How can in vitro and in vivo models be integrated to study the compound’s pharmacokinetics and metabolic stability?
- Integrated approach :
- In vitro : Liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation ().
- In vivo : Radiolabeled compound administration in rodents, followed by plasma/tissue analysis via scintillation counting ().
- Metabolite identification : Use Q-TOF MS/MS to characterize phase I/II metabolites ().
Data Contradiction and Reproducibility
Q. How should researchers address variability in cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?
- Troubleshooting steps :
- Cell line validation : Confirm absence of mycoplasma and authenticate via STR profiling ().
- Dose-response normalization : Express IC₅₀ relative to positive controls (e.g., cisplatin) to account for assay sensitivity ().
- Mechanistic studies : Use siRNA knockdown to isolate target-specific effects (e.g., apoptosis pathways) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
